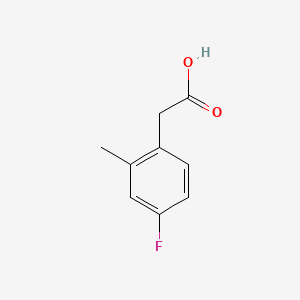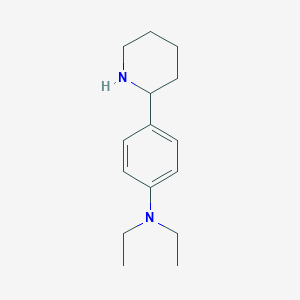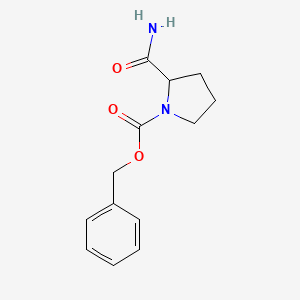
Benzyl 2-carbamoylpyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as (S)-Benzyl-2-carbamoylpyrrolidine-1-carboxylate or N-Benzyloxycarbonyl-L-prolinamide, is a chemical compound . It has a molecular formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol .
Synthesis Analysis
The synthesis of Benzyl 2-carbamoylpyrrolidine-1-carboxylate involves several steps. One method involves the reaction of carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester with phosphorus oxychloride in pyridine at -10℃ for 2 hours. The reaction mixture is then quenched by the addition of water/ice and extracted with diethyl ether. The organic layer is dried over MgSO4 and concentrated under vacuo to afford 2-cyano-pyrrolidine-1-carboxylate benzyl ester .Molecular Structure Analysis
The molecular structure of Benzyl 2-carbamoylpyrrolidine-1-carboxylate is characterized by a pyrrolidine ring attached to a carbamoyl group and a carboxylate group. The carboxylate group is further esterified with a benzyl group .Physical And Chemical Properties Analysis
Benzyl 2-carbamoylpyrrolidine-1-carboxylate is a solid at room temperature. It should be stored sealed and dry at 2-8°C .Scientific Research Applications
Agrochemicals
This compound also finds applications in the development of agrochemicals, contributing to the creation of new products that protect crops and enhance agricultural productivity .
Cholinesterase Inhibitors
In medical research, Benzyl 2-carbamoylpyrrolidine-1-carboxylate derivatives have shown promise as cholinesterase inhibitors, which are important for treating conditions like Alzheimer’s disease .
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl 2-carbamoylpyrrolidine-1-carboxylate primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, learning, and memory.
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then bind to more receptors, enhancing the transmission of nerve signals.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, Benzyl 2-carbamoylpyrrolidine-1-carboxylate indirectly influences this pathway, leading to enhanced cholinergic transmission .
Pharmacokinetics
Its lipophilicity (Log Po/w) values range from 0.56 to 1.86, suggesting it may have good membrane permeability .
properties
IUPAC Name |
benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHEBMEQXMRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391014 | |
| Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
CAS RN |
93188-01-3 | |
| Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)
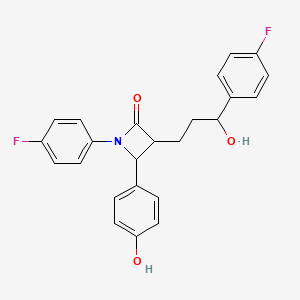


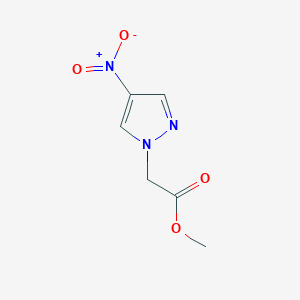
![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)
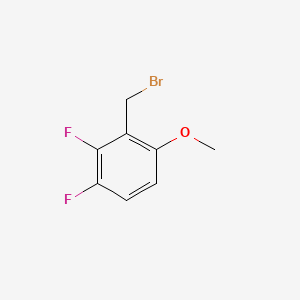
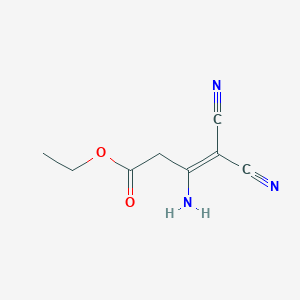
![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)


